2-(4-ethoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and an acetamide moiety at position 2. The acetamide is further substituted with a 4-ethoxyphenyl group. Its structural complexity arises from the combination of heterocyclic (oxadiazole, thiophene) and aromatic (ethoxyphenyl) components, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-13-7-5-12(6-8-13)10-15(21)18-17-20-19-16(23-17)11-14-4-3-9-24-14/h3-9H,2,10-11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNYBZLQDKFCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex heterocyclic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The compound's structure includes an ethoxyphenyl group and a thiophenylmethyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. The presence of the oxadiazole ring is significant due to its established role in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 g/mol |
| Purity | ≥95% |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer properties. A review highlighted various mechanisms through which these compounds exert their effects, including inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell growth significantly. For instance, compounds similar to this compound showed growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against various cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Studies have shown that these compounds can effectively inhibit the growth of several bacterial strains and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to oxadiazole derivatives as well. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in various studies . This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole compounds:
- Anticancer Mechanisms : A study focused on the synthesis and evaluation of new oxadiazole derivatives demonstrated their ability to inhibit telomerase activity and induce apoptosis in cancer cells .
- Antimicrobial Efficacy : Another research effort synthesized oxadiazole derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Animal model studies further corroborated the anticancer efficacy of oxadiazole compounds, showing reduced tumor growth in treated groups compared to controls .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing thiophene and oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the ethoxyphenyl group enhances solubility and bioavailability, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including resistant ones .
Anticancer Properties
The oxadiazole ring is known for its anticancer potential. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 2-(4-ethoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide may inhibit tumor cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of thiophene derivatives. The compound's ability to modulate inflammatory pathways makes it a potential candidate for treating inflammatory diseases. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory cytokine production .
Materials Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing charge transport properties and overall device efficiency .
Sensors
Due to its chemical stability and electronic properties, this compound can be used in the development of chemical sensors. Research has focused on integrating it into sensor platforms for detecting environmental pollutants and biological markers .
Agricultural Applications
Pesticides and Herbicides
Compounds with oxadiazole structures have been explored for their herbicidal properties. This specific compound may serve as a lead structure for developing new agrochemicals aimed at controlling weeds and pests effectively while minimizing environmental impact .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Compounds sharing the 1,3,4-oxadiazole-acetamide scaffold but differing in substituents are summarized below:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
